1,1-Bis(3-phenylprop-2-yn-1-yl)piperidinium
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Overview
Description
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM is a complex organic compound featuring a piperidine ring substituted with two phenylpropynyl groups
Preparation Methods
The synthesis of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM typically involves the reaction of piperidine with 3-phenylprop-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the piperidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM undergoes various chemical reactions, including:
Scientific Research Applications
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. The phenylpropynyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM can be compared with other piperidine derivatives such as:
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: Similar in structure but lacks the additional phenylpropynyl group, which may affect its reactivity and biological activity.
3-Phenyl-2-propen-1-ol: A simpler compound that serves as a precursor in the synthesis of more complex piperidine derivatives.
The uniqueness of 1,1-BIS(3-PHENYLPROP-2-YN-1-YL)PIPERIDIN-1-IUM lies in its dual phenylpropynyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N+ |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,1-bis(3-phenylprop-2-ynyl)piperidin-1-ium |
InChI |
InChI=1S/C23H24N/c1-4-12-22(13-5-1)16-10-20-24(18-8-3-9-19-24)21-11-17-23-14-6-2-7-15-23/h1-2,4-7,12-15H,3,8-9,18-21H2/q+1 |
InChI Key |
ZVYIXFNFATYXNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Origin of Product |
United States |
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